

# Sonlicromanol Hydrochloride: A Multi-Targeted Therapeutic Approach for Leigh Syndrome

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

Leigh syndrome, a progressive neurodegenerative disorder, is one of the most common pediatric manifestations of primary mitochondrial disease (PMD).[1] Characterized by impaired oxidative phosphorylation and subsequent cellular energy deficits, the pathophysiology of Leigh syndrome is driven by a triad of reductive and oxidative distress, the overproduction of reactive oxygen species (ROS), and inflammation.[2] **Sonlicromanol hydrochloride** (formerly KH176), a clinical-stage, brain-penetrant small molecule, has emerged as a potential disease-modifying therapy for PMDs, including Leigh syndrome.[2][3] This technical guide provides a comprehensive overview of sonlicromanol's mechanism of action, preclinical evidence in a Leigh syndrome model, and clinical trial data, supported by detailed experimental methodologies and visual pathway diagrams.

# Core Mechanism of Action: A Unique Triple-Action Approach

Sonlicromanol is a Trolox-derived chromanol-piperidine compound that, following oral administration, is converted to its active metabolite, KH176m.[2][4] This active metabolite is responsible for the drug's therapeutic effects, which operate through a scientifically validated "triple mode of action" targeting the core pathological consequences of mitochondrial dysfunction.[2][5]

### Foundational & Exploratory





- Redox Modulation and Antioxidant Activity: KH176m acts as both a redox modulator and a
  direct antioxidant.[3] It specifically enhances the activity of the Thioredoxin/Peroxiredoxin
  antioxidant system, which is crucial for detoxifying hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) and mitigating
  oxidative damage.[2][4] By bolstering this endogenous defense system, sonlicromanol helps
  to restore the cellular redox balance that is severely disrupted in mitochondrial diseases.[2]
- Anti-inflammatory Effects: In the inflammatory state characteristic of mitochondrial diseases, the production of prostaglandin E2 (PGE2) is elevated.[3] KH176m selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade, thereby blocking the overproduction of PGE2 and reducing inflammation.[3][6]
- Reductive and Oxidative Distress Modulation: By targeting both oxidative stress through the
  Thioredoxin/Peroxiredoxin system and inflammatory pathways via mPGES-1 inhibition,
  sonlicromanol addresses both reductive and oxidative distress, helping to restore cellular
  homeostasis.[5][7]





Click to download full resolution via product page

Sonlicromanol's triple mode of action.

# Preclinical Evidence in a Leigh Syndrome Model

Sonlicromanol has demonstrated significant therapeutic effects in preclinical studies. In a mouse model of Leigh Syndrome (Ndufs4 knockout mice), daily administration of sonlicromanol led to improved motor performance.[3][8] Research has shown that sonlicromanol counteracts



the biological consequences of complex I dysfunction in these mice by scavenging increased ROS, preventing lipid peroxidation, and increasing lifespan.[8]

# **Clinical Development and Data**

Sonlicromanol has been granted Orphan Drug Designation for the treatment of Leigh disease in Europe.[5][9] While specific clinical trial data for Leigh syndrome patients is pending, the KHENERGYC study is a Phase II trial evaluating sonlicromanol in children with genetically confirmed primary mitochondrial disease who are suffering from movement disorders.[1][10]

Data from clinical trials in patients with the m.3243A>G mutation, which can cause MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), a condition with overlapping pathophysiology to Leigh syndrome, provide valuable insights into the potential efficacy of sonlicromanol.

## Phase 2b Clinical Trial Program (m.3243A>G Mutation)

A Phase 2b program, consisting of a 28-day randomized, placebo-controlled, three-way cross-over trial (RCT) followed by a 52-week open-label extension (OLEX) study, evaluated sonlicromanol in adults with the m.3243A>G mutation.[2][7] While the primary endpoint for cognition was not met in the short-term RCT, statistically significant and clinically meaningful improvements were observed in multiple domains, particularly in patients with more severe symptoms at baseline and during the long-term extension study.[2][7]

Table 1: Key Efficacy Signals from the Phase 2b Randomized Controlled Trial (28-Day)[11]

| Outcome Measure                                             | Domain    | p-value (at least one dose<br>vs. placebo) |
|-------------------------------------------------------------|-----------|--------------------------------------------|
| Beck Depression Inventory (BDI)                             | Mood      | 0.0143                                     |
| Cognitive Failure<br>Questionnaire                          | Cognition | 0.0113                                     |
| Hospital Anxiety and Depression Scale (depression subscale) | Mood      | 0.0256                                     |



Table 2: Long-Term Efficacy Results from the 52-Week Open-Label Extension Study[11]

| Outcome Measure                                     | Domain          | p-value |
|-----------------------------------------------------|-----------------|---------|
| Test of Attentional Performance (TAP) with alarm    | Cognition       | 0.0102  |
| Test of Attentional Performance (TAP) without alarm | Cognition       | 0.0047  |
| SF12 physical component score                       | Quality of Life | 0.0008  |
| mini-Balance Evaluation<br>Systems test             | Balance/Motor   | 0.0009  |
| Neuro-QoL Short Form-<br>Fatigue Scale              | Fatigue         | 0.0036  |
| RAND-SF-36 (Pain Domains)                           | Pain            | 0.0105  |
| EuroQol EQ-5D-5L-Index                              | Quality of Life | 0.0173  |

# **Key Experimental Methodologies**

The evaluation of sonlicromanol's efficacy relies on specific assays to measure mitochondrial function and oxidative stress.

### **Assessment of Mitochondrial Respiration**

The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiratory function and is typically measured using extracellular flux analyzers.

#### **Protocol Outline:**

- Cell Plating: Seed patient-derived fibroblasts or other relevant cell models onto a specialized microplate and allow for adherence.
- Equilibration: Equilibrate the cells in assay medium in a CO<sub>2</sub>-free incubator.



- Baseline OCR: Measure the initial oxygen consumption rate to determine basal respiration.
- Inhibitor Injections: Sequentially inject pharmacological inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to dissect different components of mitochondrial respiration.



Click to download full resolution via product page

Experimental workflow for measuring OCR.

## **Quantification of Reactive Oxygen Species (ROS)**

Cellular and mitochondrial ROS levels can be quantified using fluorescent probes.

#### **Protocol Outline:**

- Cell Culture: Grow cells under desired experimental conditions, with and without sonlicromanol treatment.
- Probe Incubation: Load cells with a ROS-sensitive fluorescent dye, such as MitoSOX™ Red, which specifically targets mitochondrial superoxide.[2]
- Washing: Gently wash the cells to remove any excess probe.
- Detection: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.[2]

### Conclusion

Sonlicromanol represents a rational and promising therapeutic approach for Leigh syndrome and other primary mitochondrial diseases.[2] Its unique triple mode of action, which addresses the interconnected pathologies of redox imbalance, oxidative stress, and inflammation, has shown potential in both preclinical models and clinical trials.[2][5] The ongoing and future clinical studies, particularly those including pediatric populations with motor symptoms, will be crucial in further defining the role of sonlicromanol in the treatment of Leigh syndrome.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A randomised placebo-controlled, double-blind phase II study to explore the safety, efficacy, and pharmacokinetics of sonlicromanol in children with genetically confirmed mitochondrial disease and motor symptoms ("KHENERGYC") - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonlicromanol Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Khondrion | Our science [khondrion.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Redox Modulating Sonlicromanol Active Metabolite KH176m and the Antioxidant MPG Protect Against Short-Duration Cardiac Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Khondrion | Khondrion announces sonlicromanol Phase IIb progress supporting Phase III development in MELAS spectrum disorders [khondrion.com]
- 11. Phase 2b program with sonlicromanol in patients with mitochondrial disease due to m.3243A>G mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sonlicromanol Hydrochloride: A Multi-Targeted Therapeutic Approach for Leigh Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201813#sonlicromanol-hydrochloride-s-role-intreating-leigh-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com